molecular formula C9H19NO B1599295 2,2,4,4-Tetramethyl-3-pentanone oxime CAS No. 7754-22-5

2,2,4,4-Tetramethyl-3-pentanone oxime

Cat. No. B1599295
CAS RN: 7754-22-5
M. Wt: 157.25 g/mol
InChI Key: BJXJCAMLWINIQS-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-3-pentanone oxime (TMAPO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMAPO is a ketoxime that is widely used as a chelating agent and a reagent in organic synthesis. It is a colorless crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Flavors : 2,3-Pentanedione, a flavor with a milk smell, can be synthesized using a classical nitration method. This process involves using 2-pentanone as the raw material and amyl nitrite as nitrosation reagents. The intermediate 3-oxime-2-pentanone is formed in the presence of hydrochloric acid, followed by hydrolysis to obtain the target product (Lou Yunhao, 2011).

  • Study of Electron Paramagnetic Resonance (EPR) Spectra : Research on gamma-irradiated single crystals of 2,2,4,4-tetramethyl-3-pentanone oxime reveals its dependency on temperature and orientation in the magnetic field. This study attributes radiation damage centers to iminoxy radicals produced by gamma irradiation (U. Sayin et al., 2010).

  • Magnetic Properties in Metal Complexes : The compound has been used in synthesizing polynuclear complexes with interesting magnetic properties. For example, it has been used to create a novel Chinese-lantern-like Ni6 cage and a cyclic trinuclear copper(II) core, showcasing antiferromagnetic properties (Yun-Bo Jiang et al., 2005).

Environmental and Ecological Studies

  • Studying Organic Solvent Impacts : Research on 2-pentanone, a related compound, highlights its role as an organic solvent. Its entry into soil can impact soil organisms, such as inhibiting the activity of the antioxidant enzyme superoxide dismutase in earthworms, highlighting the ecological risk of such compounds (Kailun Sun et al., 2021).

  • Oil Recovery in Fractured Porous Media : The use of 3-pentanone, another related compound, demonstrates its application in enhancing water imbibition in core flooding of fractured carbonate cores, relevant for oil recovery processes (F. J. Argüelles-Vivas et al., 2020).

properties

IUPAC Name

N-(2,2,4,4-tetramethylpentan-3-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2,3)7(10-11)9(4,5)6/h11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXJCAMLWINIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NO)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407791
Record name 2,2,4,4-Tetramethyl-3-pentanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,4-Tetramethyl-3-pentanone oxime

CAS RN

7754-22-5
Record name 2,2,4,4-Tetramethyl-3-pentanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,4-Tetramethyl-3-pentanone oxime
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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